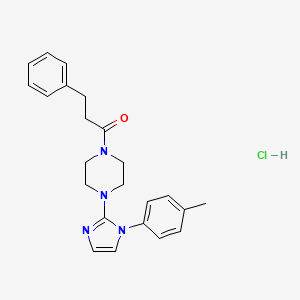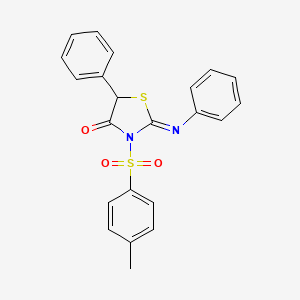
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic molecule with potential applications in various fields The structure consists of a propanone backbone with phenyl and piperazinyl substituents, further functionalized with an imidazolyl group and p-tolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:
Step 1: : The p-tolyl imidazole derivative is prepared through a reaction involving p-tolylamine and glyoxal, followed by cyclization.
Step 2: : The p-tolyl imidazole is then reacted with piperazine under appropriate conditions to form the intermediate piperazinyl imidazole compound.
Step 3: : The intermediate compound is subsequently coupled with 3-phenylpropanoyl chloride in the presence of a base like triethylamine, resulting in the final product.
Step 4: : The hydrochloride salt is formed by treating the final compound with hydrochloric acid.
Industrial Production Methods: Industrial production follows the same synthetic route but is optimized for scalability:
Batch or continuous flow reactors are employed to handle large quantities.
Solvents and reagents are recovered and recycled to minimize waste and cost.
Advanced purification techniques such as recrystallization and chromatography ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the p-tolyl group, forming corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the imidazole ring, potentially leading to a partially or fully hydrogenated product.
Substitution: : The piperazinyl and phenyl groups can undergo electrophilic or nucleophilic substitutions, yielding a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Utilizing hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: : Employing alkyl halides or acyl chlorides under basic or acidic conditions, often with catalysts.
Major Products
Oxidized derivatives such as aldehydes and acids.
Reduced derivatives with altered imidazole saturation.
Substituted compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Utilized in synthesis research to explore novel reaction pathways.
Acts as a building block for creating more complex molecules.
Biology
Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Functions as a ligand in receptor-binding studies to explore its interaction with biological targets.
Medicine
Potential therapeutic applications in treating infections or inflammatory conditions.
Investigated for its pharmacokinetics and pharmacodynamics profiles to evaluate its efficacy and safety.
Industry
Could be used in the development of specialty chemicals or pharmaceuticals.
Involved in the research of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is linked to its ability to interact with molecular targets:
Molecular Targets: : The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: : It could inhibit or activate signaling pathways, resulting in observed biological effects.
Comparación Con Compuestos Similares
Compared to other piperazine and imidazole derivatives, 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is unique due to:
Enhanced Solubility: : The hydrochloride form improves its aqueous solubility.
Structural Complexity:
Similar Compounds
1-(1H-imidazol-2-yl)piperazine
3-phenylpropan-1-one
p-Tolyl imidazole derivatives
Propiedades
IUPAC Name |
1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-8,10-11,13-14H,9,12,15-18H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDKVGKBIYYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(pentyloxy)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2413783.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)
![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one](/img/structure/B2413794.png)
![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)


![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413801.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)

